苯丙氨酸巴盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

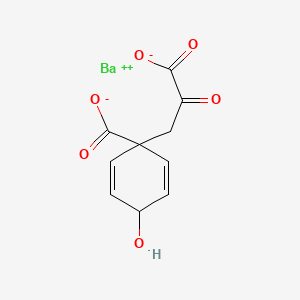

Prephenic acid serves as an intermediate in the biosynthesis of aromatic compounds and has been isolated as a crystalline barium salt from culture filtrates of a triple mutant of Neurospora crassa (Metzenberg & Mitchell, 1956). It holds significant interest due to its role in biochemical processes and its unique chemical characteristics.

Synthesis Analysis

The synthesis of prephenic acid barium salt poses challenges due to the compound's tendency to easily aromatize in the presence of acids and bases. Efforts to synthesize it have yielded an inseparable mixture of prephenic acid, epiprephenic acid, and dihydroprephenic acid (as-Ba-salt) (Plieninger, 1962). Additionally, enzymes from mung bean (Phaseolus aureus Roxb.) can convert prephenic acid to phenylalanine and tyrosine, with prephenic acid being produced in significant amounts as the crystalline barium salt (Gamborg & Simpson, 1964).

Molecular Structure Analysis

Crystal structures of compounds related to prephenic acid barium salt reveal that molecular conformation in the solid state is significantly influenced by interactions such as hydrogen bonding or coordination to barium ions. These interactions can lead to distinct conformations and supramolecular assembly patterns (Vojtisek et al., 1997).

Chemical Reactions and Properties

Prephenic acid barium salt undergoes enzymatic conversion to phenylalanine and tyrosine, demonstrating its biochemical importance. This conversion process requires specific conditions and cofactors, highlighting the compound's complex reactivity and function in biological systems (Gamborg & Simpson, 1964).

Physical Properties Analysis

The crystal structures and molecular distortion of related barium salts have been extensively studied, revealing the impact of hydrogen bonding and coordination to barium ions on their physical properties. These studies help in understanding the physical characteristics of prephenic acid barium salt and its derivatives (Vojtisek et al., 1997).

Chemical Properties Analysis

The chemical properties of prephenic acid barium salt are influenced by its synthesis and molecular structure. Its role as an intermediate in the biosynthesis of aromatic compounds and its conversion to essential amino acids underscore its chemical significance (Plieninger, 1962); (Gamborg & Simpson, 1964).

科学研究应用

生物合成中间体

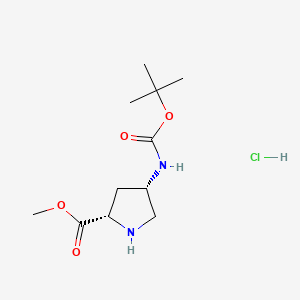

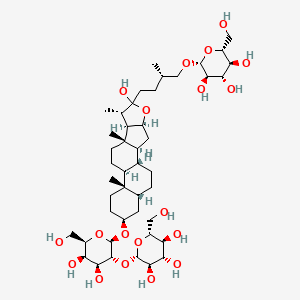

苯丙氨酸巴盐是许多物种中芳香族氨基酸生物合成的中间体 {svg_1}. 这使得它在代谢途径研究和靶向这些途径的药物开发中至关重要。

螯合剂

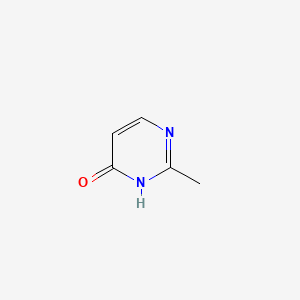

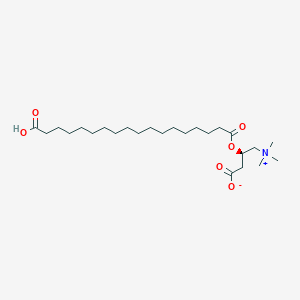

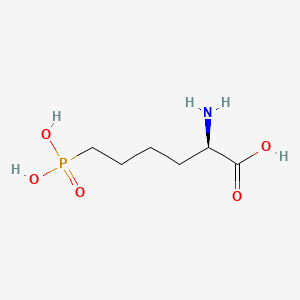

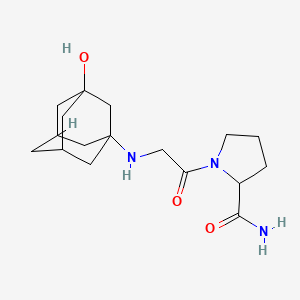

苯丙氨酸巴盐起着螯合剂的作用 {svg_2} {svg_3}. 它能够结合体内金属离子,阻止其与其他分子的相互作用。这种特性在重金属中毒治疗的开发和金属离子生物化学研究中非常有用。

真空管的吸气剂

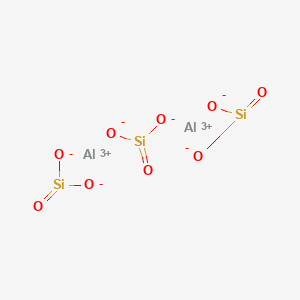

钡是苯丙氨酸巴盐的组成部分,用作真空管中的“吸气剂” {svg_4}. 吸气剂是一种吸收不需要气体的物质。这种应用在电子行业,特别是真空管的制造和维护中非常重要。

钢和铸铁的添加剂

钡也用作钢和铸铁的添加剂 {svg_5}. 它可以提高这些材料的机械性能和可加工性。苯丙氨酸巴盐可能在冶金研究和钢铁制造行业中使用。

合金元素

钡与硅和铝合金化,用于承重合金 {svg_6}. 苯丙氨酸巴盐的存在会影响这些合金的性能,使其成为材料科学和工程领域关注的焦点。

作用机制

Target of Action

Prephenic acid barium salt primarily targets the biosynthesis of aromatic amino acids in various species . It functions as a chelating agent , adept at binding to metal ions within the body and impeding their interaction with other molecules .

Mode of Action

The compound interacts with its targets by binding to metal ions within the body, thereby impeding their interaction with other molecules . This chelating action can influence the function of metal-dependent enzymes and proteins, potentially altering cellular processes.

Biochemical Pathways

Prephenic acid barium salt is an intermediate in the biosynthesis of aromatic amino acids . These amino acids include phenylalanine and tyrosine, which are essential for protein synthesis and other metabolic processes .

Pharmacokinetics

For instance, it is reported to be insoluble in water , which could affect its bioavailability and distribution in the body.

Result of Action

The chelating action of prephenic acid barium salt can influence the function of metal-dependent enzymes and proteins, potentially altering cellular processes . By acting as an intermediate in the biosynthesis of aromatic amino acids, it plays a crucial role in protein synthesis and other metabolic processes .

安全和危害

属性

IUPAC Name |

barium(2+);1-(2-carboxylato-2-oxoethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6.Ba/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14;/h1-4,6,11H,5H2,(H,13,14)(H,15,16);/q;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHDQWSGCJPALI-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C=CC1O)(CC(=O)C(=O)[O-])C(=O)[O-].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BaO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2931-08-0 |

Source

|

| Record name | Prephenic acid barium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。